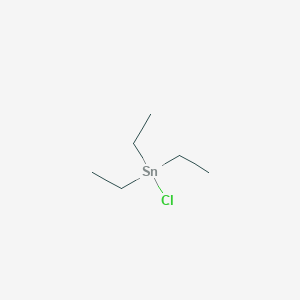

Triethyltin chloride

Description

Properties

IUPAC Name |

chloro(triethyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H5.ClH.Sn/c3*1-2;;/h3*1H2,2H3;1H;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMYDFDXAUVLON-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Sn](CC)(CC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075043 | |

| Record name | Stannane, chlorotriethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

994-31-0 | |

| Record name | Triethyltin chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=994-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethyltin chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000994310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIETHYLTIN CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, chlorotriethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyltin chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLTIN CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/182XZ1735N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Triethyltin Chloride: Properties, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of triethyltin (B1234975) chloride, a significant organotin compound utilized in various research and development applications. It details the chemical's properties, summarizes critical safety data, and outlines protocols for safe handling and emergency procedures.

Chemical Identification and Properties

Triethyltin chloride, also known as chlorotriethylstannane, is an organotin compound with the chemical formula (C₂H₅)₃SnCl.[1][2] It is primarily used as a laboratory chemical.[3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 994-31-0[2][4][5][6] |

| EC Number | 213-616-1[1][3][6] |

| Index Number | 050-006-00-2[3][6] |

| MDL Number | MFCD00040414[1][2][5] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₅ClSn[4][5] |

| Molecular Weight | 241.33 g/mol [2][5] |

| Appearance | Colorless liquid[2] |

| Purity | ≥98%[4][5] |

| Density | 1.429 g/cm³ at 20 °C |

| Flash Point | 97 °C |

| Odor | Pungent |

| Sensitivity | Moisture sensitive[2] |

Safety Data Sheet Summary

This compound is classified as a highly toxic substance. It is fatal if swallowed, inhaled, or in contact with skin.[3][6][7] It is also very toxic to aquatic life with long-lasting effects.[6][7][8]

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 2 | H300: Fatal if swallowed[6][7] |

| Acute Toxicity, Dermal | 1 | H310: Fatal in contact with skin[3][7] |

| Acute Toxicity, Inhalation | 2 | H330: Fatal if inhaled[6][7] |

| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life[6][7] |

| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects[6][7] |

Signal Word: Danger [6]

Hazard Pictograms:

Table 4: Occupational Exposure Limits

| Jurisdiction | Value |

| WEL (UK) | Short-term value: 0.2 mg/m³ |

| Long-term value: 0.1 mg/m³ (as Sn)[6] |

Experimental Protocols: Safe Handling and Emergency Procedures

Given the high toxicity of this compound, strict adherence to safety protocols is mandatory.

3.1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields and a face shield. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).

-

Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. Wear protective clothing.

-

Respiratory Protection: Use only under a chemical fume hood. In case of inadequate ventilation, wear respiratory protection.[8]

3.2. Handling and Storage

-

Handling: Wash face, hands, and any exposed skin thoroughly after handling.[8] Do not eat, drink, or smoke when using this product.[8] Do not get in eyes, on skin, or on clothing.[8] Do not breathe dust/fume/gas/mist/vapors/spray.[8] Use only outdoors or in a well-ventilated area.[8] Handle under inert gas.

-

Storage: Store locked up.[3][8] Store in a well-ventilated place.[8] Keep container tightly closed.[8]

3.3. First-Aid Measures

-

General Advice: Show the safety data sheet to the doctor in attendance. Immediate medical attention is required.[8]

-

If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[8] Immediately call a POISON CENTER or doctor/physician.[8] If not breathing, give artificial respiration.[8]

-

In Case of Skin Contact: Immediately call a POISON CENTER or doctor/physician.[8] Gently wash with plenty of soap and water.[8] Remove/Take off immediately all contaminated clothing.[8] Wash contaminated clothing before reuse.[8]

-

In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[8] Seek medical advice.[8]

-

If Swallowed: Immediately call a POISON CENTER or doctor/physician.[3][8] Rinse mouth.[3][8]

3.4. Spill and Disposal Procedures

-

Spill: Ensure adequate ventilation. Use personal protective equipment as required. Keep people away from and upwind of spill/leak. Evacuate personnel to safe areas. Prevent product from entering drains. Soak up with inert absorbent material. Keep in suitable, closed containers for disposal.[8]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[8] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[8]

Visualized Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound | Chlorotriethyltin | C6H15ClSn - Ereztech [ereztech.com]

- 3. fr.cpachem.com [fr.cpachem.com]

- 4. scbt.com [scbt.com]

- 5. strem.com [strem.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. This compound | C6H15ClSn | CID 13820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

The Neurotoxic Enigma of Triethyltin Chloride: A Deep Dive into its Mechanism of Action

For Immediate Release

[City, State] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the neurotoxic mechanisms of triethyltin (B1234975) (TET) chloride. This whitepaper dissects the multifaceted molecular and cellular pathways disrupted by this potent neurotoxin, presenting a synthesis of key experimental findings, detailed methodologies, and quantitative data to facilitate further research and the development of potential therapeutic interventions.

Triethyltin, a well-characterized organotin compound, is known for its profound neurotoxicity, primarily manifesting as intramyelinic edema and neuronal damage.[1][2][3] This guide systematically explores the core mechanisms underlying these pathologies, focusing on mitochondrial dysfunction, disruption of cellular signaling, and the induction of cell death pathways.

Primary Molecular Target: The F₀F₁-ATP Synthase

A central event in triethyltin's neurotoxicity is its direct interaction with and inhibition of the F₀F₁-ATP synthase, a critical enzyme for cellular energy production.[4][5][6] Triethyltin binds to the F₀ subunit of the ATP synthase complex, disrupting the proton gradient across the inner mitochondrial membrane and thereby inhibiting ATP synthesis.[6] This oligomycin-like effect has been demonstrated across various species and cell types.[7]

The inhibition of ATP synthase by triethyltin and other trialkyltins occurs through two primary proposed mechanisms:

-

Halide/Hydroxyl Ion Exchange: In the presence of halide ions, triorganotins facilitate an exchange of these ions for hydroxyl ions across the inner mitochondrial membrane, which disrupts the proton gradient essential for ATP production.[6][8]

-

Direct Binding to ATP Synthase: Triethyltin directly binds to a component of the ATP synthase complex, leading to a direct inhibition of its function.[4][5][6]

A Cascade of Cellular Disruption

The initial insult of ATP depletion triggers a cascade of downstream events that culminate in neuronal dysfunction and death. This includes disruption of ion homeostasis, generation of oxidative stress, and the activation of cell death programs.

Mitochondrial Dysfunction and Oxidative Stress

Beyond the direct inhibition of ATP synthase, triethyltin induces significant mitochondrial stress. This is characterized by a decrease in the mitochondrial membrane potential, mitochondrial swelling, and fragmentation.[7][9][10] The disruption of the electron transport chain can lead to the generation of reactive oxygen species (ROS), contributing to oxidative stress, a common feature in triethyltin-induced neurotoxicity.[11] This oxidative stress can further damage cellular components, including lipids and proteins.

Disruption of Ion Gradients

Triethyltin's ability to act as an ionophore, particularly for chloride and hydroxyl ions, disrupts crucial ion gradients across cellular and mitochondrial membranes.[6][12] This can lead to alterations in intracellular pH and ion concentrations, affecting a multitude of cellular processes. Some studies suggest that triethyltin may also increase intracellular free calcium, potentially through release from intracellular stores and inhibition of calcium reuptake mechanisms, further contributing to cytotoxicity.[13]

Induction of Apoptosis and Necrosis

The cellular stress induced by triethyltin ultimately leads to cell death through both apoptotic and necrotic pathways. The mode of cell death appears to be dependent on the concentration of the toxin and the cellular energy status. At lower concentrations, cells may undergo apoptosis, a programmed cell death characterized by caspase activation and DNA fragmentation.[7][10][14] This process is often dependent on the release of pro-apoptotic factors like cytochrome c from the mitochondria.[7][15] At higher concentrations, the severe energy depletion can lead to necrosis, a more chaotic form of cell death.[7][14]

The signaling pathways involved in triethyltin-induced apoptosis are complex and can involve the activation of mitogen-activated protein kinases (MAPKs) and the modulation of the NF-κB signaling pathway.[16]

Myelin Sheath Damage: The Hallmark of Triethyltin Neurotoxicity

A defining characteristic of triethyltin poisoning is the development of intramyelinic edema, leading to the splitting of the myelin sheath at the intraperiod line.[17][18][19] This is thought to be a direct consequence of the disruption of ion transport across the myelin membrane.[18] While the initial edema may be reversible, prolonged exposure can lead to demyelination and permanent neurological deficits.[1][17] Triethyltin is also directly cytotoxic to oligodendrocytes, the myelin-producing cells of the central nervous system, further contributing to myelin damage.[10][11]

Quantitative Insights into Triethyltin Neurotoxicity

The following tables summarize key quantitative data from various studies, providing a comparative overview of the concentrations and effects of triethyltin and related organotin compounds.

Table 1: In Vitro Effects of Trialkyltin Compounds on Cellular Viability and Mitochondrial Function

| Compound | Cell Type | Concentration | Exposure Time | Effect | Reference |

| This compound | Isolated rat hepatocytes | 1-100 µg/ml | 2 hours | Rapid decrease in cell viability | [20] |

| Tributyltin chloride | Isolated rat hepatocytes | 1-100 µg/ml | 2 hours | More toxic than this compound, intense inhibition of oxygen uptake | [20] |

| Tributyltin chloride | Jurkat cells | 1-2 µM | - | Depletion of intracellular ATP, leading to necrotic death | [7] |

| Trimethyltin (B158744) chloride | Human hepatoma G2 (HepG2) cells | 4-64 µM | 24 hours | Induced apoptosis and necrosis | [15][21][22] |

| Trimethyltin chloride | Human hepatoma G2 (HepG2) cells | 8 µM | 24 hours | DNA damage observed | [15][21] |

| Trimethyltin chloride | Human hepatoma G2 (HepG2) cells | ≥ 32 µM | 24 hours | Significant increase in cell death | [15][21] |

| Tributyltin chloride | Trout red blood cells | 1 and 5 µM | 60 minutes | Mitochondrial morphological changes (swelling, altered cristae) | [9] |

| Tributyltin chloride | Trout erythrocytes and leukocytes | >1 µM | - | Consistent drop in mitochondrial membrane potential | [9] |

| Triethyltin | Cultured rat brain oligodendrocytes | - | - | Cytotoxic, led to programmed cell death | [10] |

Table 2: Effects of Trialkyltin Compounds on ATP Synthase and Related Processes

| Compound | System | Apparent Ki | Conditions | Effect | Reference |

| Tributyltin chloride | Ilyobacter tartaricus Na⁺-translocating ATP synthase | 200 nM | - | Inhibition of ATP hydrolysis | [4] |

| Tributyltin chloride | Escherichia coli H⁺-translocating ATP synthase | 200 nM | - | Inhibition of ATP hydrolysis | [4] |

| Triethyltin | Rat liver mitochondria | 1 µM | 100 mM-KCl medium (pH 6.8) containing ATP | Decrease in the uptake of pyruvate, malate, citrate, or β-hydroxybutyrate | [23] |

Key Experimental Methodologies

The investigation of triethyltin neurotoxicity employs a range of in vitro and in vivo techniques. Below are outlines of common experimental protocols.

Assessment of Cell Viability and Death

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Cells are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. The amount of formazan is quantified spectrophotometrically.[15]

-

Flow Cytometry with Propidium Iodide (PI) and Hoechst 33342 (HO) Staining: This method distinguishes between intact, apoptotic, and necrotic cells. HO is a cell-permeable dye that stains the nuclei of all cells, while PI is a cell-impermeable dye that only enters cells with compromised plasma membranes (necrotic or late apoptotic cells). Apoptotic cells are identified by condensed or fragmented nuclei stained with HO.[15]

-

TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP nick end labeling): This method detects DNA fragmentation, a hallmark of apoptosis. It enzymatically labels the free 3'-OH ends of DNA fragments with labeled dUTP.

Measurement of Mitochondrial Function

-

Mitochondrial Membrane Potential (MMP) Assay: MMP is a key indicator of mitochondrial health. It can be measured using fluorescent dyes like JC-1 or TMRE (tetramethylrhodamine, ethyl ester). A decrease in fluorescence intensity indicates mitochondrial depolarization.

-

Oxygen Consumption Rate (OCR): OCR is a measure of mitochondrial respiration and can be determined using specialized equipment like a Seahorse XF Analyzer. Inhibition of OCR by triethyltin indicates a disruption of the electron transport chain or ATP synthesis.

-

ATP Measurement: Intracellular ATP levels can be quantified using luciferase-based assays. The light emitted from the luciferin-luciferase reaction is proportional to the amount of ATP present.[7]

Western Blotting for Protein Expression

This technique is used to detect and quantify specific proteins involved in signaling pathways, apoptosis, and cellular stress. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies. For example, researchers use Western blotting to measure the levels of caspases, Bcl-2 family proteins, and phosphorylated forms of MAPKs.[7]

Conclusion

The neurotoxicity of this compound is a complex process initiated by the inhibition of mitochondrial ATP synthesis. This primary insult triggers a cascade of detrimental cellular events, including mitochondrial dysfunction, oxidative stress, disruption of ion homeostasis, and the activation of cell death pathways, ultimately leading to the characteristic intramyelinic edema and neuronal damage. A thorough understanding of these intricate mechanisms is crucial for the development of strategies to mitigate the neurotoxic effects of this and other organotin compounds. This guide provides a foundational resource for researchers dedicated to advancing our knowledge in this critical area of toxicology and neurobiology.

References

- 1. Peripheral and central nervous system lesions caused by triethyl- and trimethyltin salts in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dspace.library.uu.nl [dspace.library.uu.nl]

- 3. Biologic Basis of Neurotoxicity - Environmental Neurotoxicology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. The ion channel of F-ATP synthase is the target of toxic organotin compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triethyltin (PIM 588) [inchem.org]

- 7. d-nb.info [d-nb.info]

- 8. The influence of adenine nucleotides and oxidizable substrates on triethyltin-mediated chloride uptake by rat liver mitochondria in potassium chloride media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of tributyltin on trout blood cells: changes in mitochondrial morphology and functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Triethyltin-induced stress responses and apoptotic cell death in cultured oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Mechanism of action of triethyltin on identified leech neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanisms of the apoptotic and necrotic actions of trimethyltin in cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Apoptosis induced by trimethyltin chloride in human neuroblastoma cells SY5Y is regulated by a balance and cross-talk between NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 18. Toxic Peripheral Neuropathies: Agents and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effect of this compound on the central aminergic neurotransmitters and their metabolites: relationship with pathophysiology of aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Apoptotic and necrotic action mechanisms of trimethyltin in human hepatoma G2 (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. portlandpress.com [portlandpress.com]

An In-depth Technical Guide on the Toxicology and Ecotoxicology of Triethyltin Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triethyltin (B1234975) (TET) compounds are potent organotin neurotoxicants that have garnered significant attention due to their severe impact on both mammalian and aquatic systems. This technical guide provides a comprehensive overview of the toxicology and ecotoxicology of TET, with a focus on its mechanisms of action, quantitative toxicity data, and detailed experimental protocols relevant to research and drug development. Key toxicological endpoints include neurotoxicity, characterized by cerebral edema and neuronal apoptosis, and mitochondrial dysfunction, which is a primary mechanism of TET-induced cellular damage. Ecotoxicological data reveal high toxicity to aquatic organisms. This document synthesizes current knowledge into a practical resource, presenting quantitative data in structured tables and detailing experimental methodologies for key assays. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the complex interactions of triethyltin with biological systems.

Toxicology of Triethyltin Compounds

Triethyltin compounds are readily absorbed through oral, dermal, and inhalation routes, with the oral route being a primary circumstance of poisoning described in the literature.[1] Following absorption, TET distributes to various organs, with notable accumulation in the liver, kidney, and brain.[1] The primary target organ for TET toxicity is the central nervous system (CNS), where it induces a characteristic intramyelinic edema.[2][3]

Mechanism of Action

The toxicity of triethyltin is primarily attributed to its profound effects on mitochondrial function.[4] TET disrupts oxidative phosphorylation, the process by which cells generate ATP, leading to cellular energy depletion.[4] This is achieved through multiple mechanisms:

-

Inhibition of ATP Synthase: TET binds to the F0 subunit of ATP synthase, directly inhibiting the synthesis of ATP.

-

Disruption of Ion Gradients: TET acts as an ionophore, facilitating the exchange of chloride and hydroxyl ions across the inner mitochondrial membrane.[5][6] This dissipates the proton gradient necessary for ATP production.

-

Induction of Mitochondrial Swelling: TET can induce gross mitochondrial swelling, further compromising their function.[7]

Beyond direct mitochondrial inhibition, TET induces a cascade of cellular events, including:

-

Oxidative Stress: Exposure to TET leads to the generation of reactive oxygen species (ROS), contributing to cellular damage.

-

Apoptosis: TET triggers programmed cell death, particularly in neuronal and glial cells.[8] This apoptotic cascade involves the activation of caspases and is linked to mitochondrial dysfunction.

-

Neuroinflammation: In the CNS, TET exposure can lead to the activation of microglia and astrocytes, contributing to the overall neurotoxic effect.

Neurotoxicity

The hallmark of triethyltin neurotoxicity is the development of severe cerebral edema, specifically affecting the white matter.[2][3] This edema is characterized by the formation of vacuoles within the myelin sheaths, leading to their splitting and disruption. This intramyelinic edema is a primary contributor to the neurological symptoms observed in TET poisoning, which include tremors, convulsions, and paralysis.[4]

Studies have shown that TET directly affects oligodendrocytes, the myelin-producing cells of the CNS, inducing apoptosis and damage to their cellular processes.[8] This leads to a loss of myelin and permanent neurological deficits.

Quantitative Toxicological Data

The acute toxicity of triethyltin compounds is high, with significant lethality observed at low doses across different species. The following tables summarize key quantitative toxicity data for triethyltin.

Table 1: Acute Mammalian Toxicity of Triethyltin Compounds

| Compound | Species | Route of Administration | LD50 | Reference |

| Triethyltin Sulfate | Rat | Intravenous | 10 mg/kg | INCHEM |

| Triethyltin Sulfate | Rat | Intraperitoneal | 5.7 mg/kg | INCHEM |

| Triethyltin Sulfate | Rat | Oral | 10 mg/kg | INCHEM |

| Triethyltin Chloride | Rat | Intraperitoneal | 5 mg/kg | INCHEM |

| Triethyltin Acetate | Rat | Oral | 4 mg/kg | RTECS |

| Triethyltin Acetate | Rat | Intravenous | 4.2 mg/kg | RTECS |

| Triethyltin Acetate | Mouse | Intravenous | 8 mg/kg | RTECS |

Table 2: Other Toxicity Data for Triethyltin Compounds

| Effect | Species | Exposure | Dose/Concentration | Reference |

| Lethality | Rat | 2-week dietary | 6.7 mg/kg/day | ATSDR |

| Lethality | Rat | 11-week drinking water | 1.4 mg/kg/day | ATSDR |

| Neurobehavioral effects (decreased motor activity) | Rat | Acute | 1.5 and 3.0 mg/kg | Reiter et al., 1981 |

| Neurobehavioral effects (performance decrements) | Rat | 3-week drinking water | 5 and 10 ppm | Reiter et al., 1981 |

Ecotoxicology of Triethyltin Compounds

Triethyltin compounds pose a significant threat to aquatic ecosystems due to their high toxicity to a wide range of organisms.[9] Organotin compounds, in general, are known to be persistent in the environment and can bioaccumulate in aquatic life.[4]

Aquatic Toxicity

Triethyltin is highly toxic to aquatic invertebrates and fish. The following table summarizes available ecotoxicological data.

Table 3: Aquatic Ecotoxicity of Organotin Compounds

| Compound | Species | Test Duration | LC50/EC50 | Reference |

| Tributyltin (TBT) | Daphnia magna | 48 hours | 1.5 µg/L | Mu et al. |

| Triphenyltin (TPT) | Daphnia magna | 48 hours | 7.5 µg/L | Mu et al. |

| Tributyltin (TBT) | Rainbow Trout (Oncorhynchus mykiss) | 96 hours | 1.4 µg/L | Mu et al. |

| Triphenyltin (TPT) | Rainbow Trout (Oncorhynchus mykiss) | 96 hours | 2.1 µg/L | Mu et al. |

Note: Specific LC50/EC50 data for triethyltin in a variety of aquatic species is not as readily available in the reviewed literature as for tributyltin and triphenyltin, which are more commonly studied in an ecotoxicological context.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of triethyltin toxicology and ecotoxicology.

Acute Oral Toxicity Testing in Rats (Adapted from OECD Guideline 423)

Objective: To determine the acute oral toxicity (LD50) of a triethyltin compound.

Materials:

-

Triethyltin compound

-

Vehicle (e.g., corn oil, water)

-

Wistar rats (young, healthy, nulliparous, and non-pregnant females are preferred)

-

Gavage needles

-

Animal cages with appropriate bedding

-

Calibrated balance

Procedure:

-

Animal Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days.

-

Fasting: Fast animals overnight prior to dosing (food, but not water, should be withheld).

-

Dose Preparation: Prepare the triethyltin compound in the selected vehicle to the desired concentrations.

-

Dose Administration: Administer a single dose of the test substance by oral gavage. The volume administered should not exceed 1 mL/100g body weight for aqueous solutions or 2 mL/100g for oily vehicles.

-

Observation:

-

Observe animals for mortality, clinical signs of toxicity (e.g., tremors, convulsions, changes in skin, fur, eyes, and mucous membranes), and changes in behavior immediately after dosing and periodically for the first 24 hours.

-

Continue observations daily for a total of 14 days.

-

Record body weights shortly before dosing and weekly thereafter.

-

-

Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.

-

Data Analysis: The LD50 is determined based on the mortality observed at different dose levels.

Acute Immobilisation Test with Daphnia sp. (Adapted from OECD Guideline 202)

Objective: To determine the concentration of a triethyltin compound that causes immobilization in 50% of Daphnia magna (EC50).

Materials:

-

Triethyltin compound

-

Reconstituted or natural water (pH 6-9, hardness 140–250 mg CaCO₃ L⁻¹)

-

Daphnia magna neonates (<24 hours old)

-

Test vessels (e.g., 50-100 mL beakers)

-

Controlled environment chamber (20 ± 2 °C, 16h light/8h dark photoperiod)

Procedure:

-

Test Solutions: Prepare a series of at least five geometrically spaced concentrations of the triethyltin compound in the test water. A control group (test water only) must be included.

-

Test Initiation: Introduce at least 20 daphnids per concentration, divided into at least four replicate vessels (5 daphnids per vessel). The volume of test solution should be at least 2 mL per daphnid.

-

Incubation: Incubate the test vessels for 48 hours under the specified environmental conditions. Daphnids are not fed during the test.

-

Observation: At 24 and 48 hours, count the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[10][11]

-

Data Analysis: Calculate the EC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

Assessment of Mitochondrial Respiration in Isolated Mitochondria

Objective: To measure the effect of triethyltin on mitochondrial oxygen consumption.

Materials:

-

Fresh tissue (e.g., rat liver)

-

Mitochondrial isolation buffer

-

Respiration buffer

-

Mitochondrial substrates (e.g., glutamate (B1630785), malate (B86768), succinate)

-

ADP

-

Triethyltin compound

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Procedure:

-

Mitochondria Isolation:

-

Homogenize fresh tissue in ice-cold isolation buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed to pellet the mitochondria.

-

Wash the mitochondrial pellet with isolation buffer.

-

Resuspend the final mitochondrial pellet in a small volume of respiration buffer.

-

-

Respirometry:

-

Add a known amount of isolated mitochondria to the respirometer chamber containing air-saturated respiration buffer.

-

Measure the basal respiration rate (State 2).

-

Add mitochondrial substrates (e.g., glutamate and malate for Complex I-linked respiration, or succinate (B1194679) for Complex II-linked respiration) and measure the substrate-dependent respiration rate (State 4).

-

Add a known amount of ADP to stimulate ATP synthesis and measure the active respiration rate (State 3).

-

Add the triethyltin compound at various concentrations and record the effect on the different respiratory states.

-

TUNEL Assay for Apoptosis Detection in Neuronal Cells

Objective: To detect DNA fragmentation characteristic of apoptosis in neuronal cells exposed to triethyltin.

Materials:

-

Neuronal cell culture or tissue sections

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Fluorescence microscope

Procedure:

-

Sample Preparation:

-

For cell cultures, grow cells on coverslips. For tissues, prepare paraffin-embedded or frozen sections.

-

-

Fixation and Permeabilization:

-

Fix the samples with the fixative solution.

-

Wash with PBS.

-

Permeabilize the cells to allow entry of the TUNEL reagents.

-

-

TUNEL Staining:

-

Incubate the samples with the TUNEL reaction mixture in a humidified chamber, protected from light. This allows the TdT enzyme to label the 3'-OH ends of fragmented DNA.

-

-

Detection:

-

Wash the samples to remove unincorporated labeled nucleotides.

-

Mount the samples with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

-

Imaging:

-

Visualize the samples using a fluorescence microscope. TUNEL-positive cells (apoptotic) will exhibit fluorescence at the appropriate wavelength for the label used.

-

Visualization of Signaling Pathways and Workflows

Triethyltin-Induced Apoptotic Signaling Pathway

The following diagram illustrates the key events in the apoptotic cascade initiated by triethyltin exposure.

References

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. Cellular and molecular effects of trimethyltin and triethyltin: relevance to organotin neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Cerebral edema in rats induced by triethyltin. Value and limitations as study method of cerebral antiedema drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. assaygenie.com [assaygenie.com]

- 6. drexel.edu [drexel.edu]

- 7. researchgate.net [researchgate.net]

- 8. eurofins.it [eurofins.it]

- 9. oecd.org [oecd.org]

- 10. shop.fera.co.uk [shop.fera.co.uk]

- 11. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

A Historical and Technical Guide to Triethyltin Chloride as a Biocide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyltin (B1234975) (TET) chloride, an organotin compound, emerged in the mid-20th century as a potent biocide with broad-spectrum activity against a variety of microorganisms. Its high efficacy, however, was soon overshadowed by its significant mammalian toxicity, particularly its neurotoxic effects. This technical guide provides a comprehensive historical overview of the research into triethyltin chloride's biocidal applications, from its initial discovery to the eventual decline in its use due to safety concerns. The document details its mechanism of action, focusing on the disruption of mitochondrial function, and presents available quantitative data on its biocidal efficacy and toxicity. Furthermore, it outlines historical experimental protocols used to evaluate its properties, offering a valuable resource for researchers in toxicology, environmental science, and the history of science.

Historical Context and Applications

The biocidal properties of organotin compounds were first systematically investigated in the 1950s, with triorganotins, including this compound, demonstrating particularly high fungicidal and bactericidal capabilities.[1] This discovery led to the exploration of triethyltin and related compounds for various industrial and agricultural applications.

Historically, this compound and other triorganotin compounds were utilized in:

-

Wood Preservation: To protect timber from fungal decay and insect attack.[1]

-

Antifouling Paints: Applied to ship hulls to prevent the growth of marine organisms such as barnacles and algae.[2]

-

Disinfection: Used in industrial water systems to control microbial growth.[1]

-

Agricultural Fungicides: To a lesser extent, explored for the control of fungal diseases in crops.[2]

The widespread use of these compounds, however, raised environmental and health concerns due to their high toxicity and persistence. The notorious "Stalinon affair" in France in 1954, where a preparation containing a related organotin compound led to numerous poisonings and deaths, highlighted the acute toxicity of these substances to humans.[3] Subsequent research confirmed the potent neurotoxicity of triethyltin compounds, leading to a significant decline in their use as general biocides and a shift towards more targeted and less toxic alternatives.

Quantitative Data

Biocidal Efficacy

Historical studies demonstrated the high antimicrobial action of this compound, particularly against fungi. The biocidal activity of trialkyltin compounds was found to be influenced by the pH of the medium.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

| Microorganism | Type | MIC (µg/mL) | Reference |

| Aspergillus niger | Fungus | 0.5 | (Yamada et al., 1979) |

| Penicillium funiculosum | Fungus | 0.5 | (Yamada et al., 1979) |

| Chaetomium globosum | Fungus | 1.0 | (Yamada et al., 1979) |

| Rhizopus nigricans | Fungus | 5.0 | (Yamada et al., 1979) |

| Saccharomyces cerevisiae | Yeast | 1.0 | (Yamada et al., 1979) |

| Bacillus subtilis | Bacterium (Gram-positive) | 1.0 | (Yamada et al., 1979) |

| Staphylococcus aureus | Bacterium (Gram-positive) | 5.0 | (Yamada et al., 1979) |

| Escherichia coli | Bacterium (Gram-negative) | >100 | (Yamada et al., 1979) |

| Pseudomonas aeruginosa | Bacterium (Gram-negative) | >100 | (Yamada et al., 1979) |

Note: The provided MIC values are sourced from a key historical study and may vary depending on the specific experimental conditions.

Mammalian Toxicity

This compound is highly toxic to mammals, with the primary target organ being the central nervous system. Acute exposure can lead to cerebral edema.

Table 2: Acute Toxicity of this compound in Animal Models

| Animal | Route of Administration | LD50 (mg/kg) | Reference |

| Rat | Oral | 5 | [4] |

| Rat | Dermal | 5 | [4] |

| Rat | Intraperitoneal | 5 | [5] |

Mechanism of Action

The primary mechanism of this compound's biocidal and toxic action is the disruption of cellular energy metabolism through its effects on mitochondria.

Inhibition of Mitochondrial Oxidative Phosphorylation

This compound is a potent inhibitor of oxidative phosphorylation, the process by which cells generate ATP. It achieves this by targeting the F1F0-ATP synthase, a multi-subunit enzyme complex in the inner mitochondrial membrane. Specifically, triethyltin compounds are believed to interact with the ion channel of the F0 subunit of ATP synthase, thereby blocking the flow of protons and inhibiting ATP synthesis.[6] This disruption of energy production is a key factor in its toxicity to both microorganisms and mammalian cells.

Caption: Inhibition of F1F0-ATP Synthase by this compound.

Induction of Mitochondrial Permeability Transition Pore (MPTP) Opening

In addition to its direct effect on ATP synthase, this compound can also induce the opening of the mitochondrial permeability transition pore (MPTP). The MPTP is a non-specific channel in the inner mitochondrial membrane that, when opened, leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately triggering cell death. The exact mechanism by which this compound induces MPTP opening is still under investigation but is thought to be related to its ability to disrupt ion homeostasis and induce oxidative stress.

Caption: Induction of MPTP Opening by this compound.

Historical Experimental Protocols

The following sections describe the general methodologies employed in historical studies to evaluate the biocidal and toxicological properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

A common method used in the mid-20th century to determine the MIC of a biocide against bacteria and fungi was the agar (B569324) dilution method.

Protocol Outline: Agar Dilution Method

-

Preparation of Stock Solution: A stock solution of this compound was prepared in a suitable solvent (e.g., ethanol (B145695) or acetone).

-

Serial Dilutions: A series of twofold dilutions of the stock solution were prepared.

-

Incorporation into Agar: Each dilution was added to molten agar medium (e.g., nutrient agar for bacteria, potato dextrose agar for fungi) and poured into Petri dishes. A control plate without the biocide was also prepared.

-

Inoculation: The surface of the agar was inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plates were incubated at an appropriate temperature and for a sufficient duration to allow for visible growth on the control plate.

-

Observation: The MIC was determined as the lowest concentration of this compound that completely inhibited the visible growth of the microorganism.

Caption: Experimental Workflow for MIC Determination.

Evaluation of Wood Preservative Efficacy

Historical methods for testing the efficacy of wood preservatives often involved exposing treated wood blocks to wood-destroying fungi.

Protocol Outline: Wood Block Test

-

Wood Block Preparation: Small blocks of a susceptible wood species (e.g., pine sapwood) were prepared.

-

Treatment: The wood blocks were impregnated with different concentrations of a this compound solution in an organic solvent. Untreated control blocks were also included.

-

Leaching (Optional): To assess the permanence of the preservative, some treated blocks were subjected to a leaching procedure, typically involving soaking in water for a specified period.

-

Exposure to Fungi: The treated and untreated wood blocks were placed in culture vessels containing a pure culture of a wood-destroying fungus (e.g., a brown-rot or white-rot fungus) growing on a suitable medium.

-

Incubation: The vessels were incubated for several weeks to months under conditions favorable for fungal growth.

-

Assessment: The efficacy of the preservative was determined by measuring the weight loss of the wood blocks due to fungal decay. The lowest concentration of the preservative that prevented significant weight loss was considered the toxic threshold.

Conclusion

The history of this compound as a biocide is a compelling case study in the development and subsequent re-evaluation of chemical technologies. Its potent antimicrobial properties offered solutions to significant industrial and agricultural challenges. However, the discovery of its profound mammalian toxicity underscored the critical importance of thorough toxicological assessment. While no longer in widespread use as a biocide, the historical research on this compound continues to provide valuable insights into the mechanisms of organotin toxicity and serves as a historical benchmark in the fields of toxicology and environmental science. The detailed understanding of its interaction with mitochondrial machinery remains a subject of interest for researchers studying cellular bioenergetics and mechanisms of cell death.

References

An In-depth Technical Guide on the Solubility of Triethyltin Chloride in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of triethyltin (B1234975) chloride ((C₂H₅)₃SnCl), a significant organotin compound. A thorough understanding of its solubility is crucial for applications in synthesis, catalysis, and toxicological research. This document synthesizes available data on its solubility, details the challenges in determining its aqueous solubility due to hydrolysis, and provides standardized experimental protocols for its determination in organic media.

Core Concepts: Solubility Profile of Triethyltin Chloride

This compound is a colorless liquid at room temperature. Its solubility is dictated by its molecular structure, which features both nonpolar ethyl groups and a polar tin-chloride bond. This duality governs its interaction with various solvents.

Aqueous Solubility

This compound is generally reported as insoluble in water.[1][2] More accurately, it undergoes rapid hydrolysis upon contact with water, making a true equilibrium solubility measurement challenging.[3] The tin-chloride bond is susceptible to nucleophilic attack by water, leading to the formation of triethyltin hydroxide (B78521) and subsequently bis(triethyltin) oxide. This reactivity is a critical consideration for any handling or experimental procedures involving aqueous environments.

Organic Solubility

Data Presentation: Solubility of this compound

Due to the reactive nature of this compound in water and the limited availability of precise quantitative data in public literature, a comprehensive numerical summary is not feasible. The available information is presented below.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvent Examples | Qualitative Solubility | Rationale / Citation |

| Aqueous | Water (H₂O) | Insoluble / Hydrolyzes | Undergoes rapid hydrolysis, making true solubility measurement difficult.[1][3] |

| Organic | Alcohols, Ethers, Ketones, Alkanes, Aromatics | Soluble | Generally soluble in common organic solvents due to its nonpolar ethyl groups.[1][2] |

Experimental Protocols

Protocol 1: Determination of Solubility in Organic Solvents (Flask Method)

This protocol is a generalized procedure adapted from established methods for determining the solubility of a compound in an organic solvent.

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

High-purity this compound

-

Analytical grade organic solvent (e.g., methanol, ethanol, acetone, hexane, toluene, diethyl ether)

-

Thermostatically controlled shaker or incubator

-

Analytical balance (precision ± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (material compatible with the solvent)

-

Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS))

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a glass vial. The presence of undissolved solid is necessary to ensure saturation. b. Accurately add a known volume of the organic solvent to the vial. c. Securely cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). d. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: a. After equilibration, cease agitation and allow the vial to stand at the constant temperature for several hours to allow the excess solid to sediment. b. To separate the saturated solution from the undissolved solute, either centrifuge the vial or carefully filter the supernatant through a syringe filter.

-

Sample Preparation for Analysis: a. Take a precise aliquot of the clear supernatant. b. Dilute the aliquot with the same organic solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: a. Analyze the diluted sample using a calibrated GC-MS or ICP-MS method. b. Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent. c. Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration in the original saturated solution by applying the dilution factor. b. Express the solubility in appropriate units (e.g., g/L, mol/L).

Protocol 2: Addressing Aqueous Interaction - Hydrolysis

Given the rapid hydrolysis, a standard solubility test like OECD Test Guideline 105 is not suitable for this compound. Instead, studying its hydrolysis kinetics provides more meaningful data about its behavior in water.

Objective: To determine the rate of hydrolysis of this compound in an aqueous solution.

Materials:

-

High-purity this compound

-

Buffered aqueous solutions (e.g., pH 4, 7, and 9)

-

Thermostatically controlled reaction vessel

-

Analytical instrument for quantification of this compound and its hydrolysis products.

Procedure:

-

Reaction Setup: a. Place a known volume of the buffered aqueous solution into the thermostatically controlled reaction vessel. b. Introduce a small, known amount of this compound to initiate the hydrolysis reaction.

-

Time-Course Sampling: a. At regular time intervals, withdraw aliquots of the reaction mixture. b. Immediately quench the hydrolysis reaction in the aliquot, for instance, by rapid extraction into a non-polar organic solvent.

-

Quantification: a. Analyze the quenched samples to determine the concentration of the remaining this compound at each time point.

-

Data Analysis: a. Plot the concentration of this compound versus time. b. Determine the rate constant of the hydrolysis reaction from the plot.

Visualizations

Caption: Experimental Workflow for Solubility Determination.

Caption: Hydrolysis Pathway of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Triethyltin Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyltin (B1234975) chloride ((C₂H₅)₃SnCl), a prominent organotin compound, has garnered significant attention within the scientific community due to its distinct molecular architecture and potent biological activity. This technical guide provides a comprehensive examination of the molecular structure, bonding characteristics, and spectroscopic profile of triethyltin chloride. It further details established experimental protocols for its synthesis and characterization, and elucidates the key signaling pathways implicated in its toxicological effects. This document is intended to serve as a critical resource for researchers in organometallic chemistry, toxicology, and drug development, offering foundational data and methodologies to inform further investigation and application.

Molecular Structure and Bonding

This compound possesses a central tin (Sn) atom covalently bonded to three ethyl groups and one chlorine atom. In the gaseous phase and in non-coordinating solvents, the molecule adopts a tetrahedral geometry around the tin atom. However, in the solid state, organotin halides like this compound can exhibit intermolecular interactions, leading to a polymeric structure with bridging chloride atoms. This results in a higher coordination number for the tin atom, typically a trigonal bipyramidal geometry.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Chemical Formula | C₆H₁₅ClSn |

| Molecular Weight | 241.34 g/mol [1] |

| Appearance | Colorless liquid |

| Melting Point | 15.5 °C |

| Boiling Point | 206 °C |

| Density | 1.429 g/mL |

| ¹H NMR | Complex multiplets for ethyl protons |

| ¹³C NMR | Signals for CH₂ and CH₃ groups |

| ¹¹⁹Sn NMR | Chemical shift is sensitive to coordination |

| Major IR Absorptions | C-H, C-C, Sn-C, and Sn-Cl stretching |

| Mass Spec (EI) | Characteristic isotopic pattern for Sn and Cl |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the preparation of tetraethyltin (B1219993) followed by a redistribution reaction.

Step 1: Synthesis of Tetraethyltin via Grignard Reaction [2][3]

-

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

Tin(IV) chloride (SnCl₄)

-

10% Hydrochloric acid

-

Calcium chloride (for drying)

-

Iodine crystal (as initiator)

-

-

Procedure:

-

In a flame-dried three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place magnesium turnings and a crystal of iodine in anhydrous diethyl ether.

-

Slowly add a solution of ethyl bromide in anhydrous diethyl ether from the dropping funnel to initiate the Grignard reaction. Maintain a gentle reflux by controlling the addition rate.

-

After the magnesium has completely reacted, cool the flask in an ice bath.

-

With vigorous stirring, add a solution of tin(IV) chloride in anhydrous diethyl ether dropwise.

-

After the addition is complete, heat the mixture at reflux for 1 hour.

-

Cool the reaction mixture and decompose the complex by the slow addition of ice-cold 10% hydrochloric acid.

-

Separate the ether layer, wash it with water, and dry it over anhydrous calcium chloride.

-

Remove the ether by distillation, and distill the crude tetraethyltin under reduced pressure.

-

Step 2: Synthesis of this compound via Redistribution

-

Materials:

-

Tetraethyltin

-

Tin(IV) chloride (SnCl₄)

-

-

Procedure:

-

In a reaction flask, combine three molar equivalents of tetraethyltin with one molar equivalent of tin(IV) chloride.

-

Heat the mixture, which will result in a redistribution reaction to form four molar equivalents of this compound.

-

The product, this compound, can be purified by distillation.

-

Caption: Key signaling events in this compound-induced apoptosis.

The inhibition of ATP synthase by this compound disrupts the proton gradient across the inner mitochondrial membrane, leading to an increase in the production of reactive oxygen species (ROS) and subsequent oxidative stress. [4][5][6]This oxidative stress, coupled with the direct effects on mitochondria, results in mitochondrial dysfunction, characterized by a decrease in membrane potential, swelling, and fragmentation. [7][4]These events can trigger the activation of downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are implicated in cellular stress responses and apoptosis. [8]The culmination of these processes is the release of cytochrome c from the mitochondria into the cytosol, which activates the caspase cascade (initiator caspases like caspase-9 and effector caspases like caspase-3), ultimately leading to programmed cell death or apoptosis. [9][10]

Conclusion

This compound remains a compound of significant interest due to its unique structural features and pronounced biological effects. This guide has provided a detailed overview of its molecular structure, bonding, and spectroscopic properties, along with practical protocols for its synthesis and characterization. The elucidation of its toxicological signaling pathways, primarily centered on mitochondrial dysfunction and the induction of apoptosis, offers valuable insights for toxicologists and drug development professionals. Further research, particularly experimental determination of its precise solid-state structure, will continue to enhance our understanding of this important organotin compound.

References

- 1. This compound | C6H15ClSn | CID 13820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Exposure to Trimethyltin Chloride Induces Pyroptosis and Immune Dysfunction in Grass Carp CIK Cells by Activating the NF-κB Pathway Through Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ROS/ER stress contributes to trimethyltin chloride-mediated hepatotoxicity; Tea polyphenols alleviate apoptosis and immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Tributyltin and Vascular Dysfunction: The Role of Oxidative Stress [frontiersin.org]

- 7. Triethyltin-induced stress responses and apoptotic cell death in cultured oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Apoptosis induced by trimethyltin chloride in human neuroblastoma cells SY5Y is regulated by a balance and cross-talk between NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trimethyltin chloride induces oxidative damage and apoptosis in chicken liver - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Early Studies on Triethyltin Chloride-Induced Demyelination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyltin (B1234975) (TET) chloride is a neurotoxic organotin compound that has been instrumental in the study of demyelination and myelin edema. Early research, primarily conducted from the 1950s through the 1980s, established TET as a potent inducer of a unique form of demyelination characterized by the splitting of the intraperiod line of the myelin sheath and the formation of intramyelinic vacuoles. This technical guide provides an in-depth analysis of these seminal studies, focusing on the experimental protocols employed, quantitative data generated, and the elucidated mechanisms of action. The information is presented to be a valuable resource for researchers in neurotoxicology, myelin biology, and drug development for demyelinating diseases.

Introduction

The study of toxicant-induced demyelination provides crucial insights into the fundamental biology of myelin and the pathogenesis of demyelinating diseases. Triethyltin (TET) emerged in early neurotoxicological research as a key tool compound for inducing a specific type of central nervous system (CNS) pathology. Unlike some other demyelinating agents, TET was found to cause intramyelinic edema, leading to a separation of the myelin lamellae at the intraperiod line, without directly causing the death of the myelin-producing oligodendrocytes in initial stages. This characteristic has made TET-induced demyelination a valuable model for studying the mechanisms of myelin sheath splitting and fluid accumulation within the myelin structure. This guide revisits the foundational research that characterized the effects of triethyltin chloride, providing a detailed overview of the methodologies, key quantitative findings, and the proposed biochemical pathways from that era.

Experimental Protocols

The following sections detail the common experimental methodologies utilized in early studies of triethyltin-induced demyelination. These protocols are based on descriptions from key publications of the period.

In Vivo Demyelination Models

2.1.1. Animal Models and Administration of this compound

-

Animal Model: Primarily male Wistar rats or other common laboratory rat strains were used. For developmental studies, neonatal rats were often the subjects.

-

Compound: Triethyltin (TET) sulfate (B86663) or chloride was typically dissolved in a suitable solvent, such as physiological saline.

-

Administration:

-

Chronic Dosing: For studies investigating the effects of long-term exposure, TET was often administered orally through the drinking water or via daily intraperitoneal (i.p.) injections. A common chronic dosage was 1.0 mg TET/kg body weight/day.[1]

-

Acute Dosing: For acute studies, a single higher dose was administered, typically via i.p. injection.

-

2.1.2. Tissue Preparation for Microscopic Analysis

-

Perfusion and Fixation: Animals were deeply anesthetized and transcardially perfused with a saline solution to clear the blood, followed by a fixative solution. A common fixative was a mixture of glutaraldehyde (B144438) and paraformaldehyde in a cacodylate or phosphate (B84403) buffer.

-

Tissue Dissection and Processing: The brain and spinal cord were dissected and specific regions of interest (e.g., corpus callosum, optic nerve) were isolated. The tissue was then cut into smaller blocks and post-fixed in osmium tetroxide to preserve lipid-rich structures like myelin.

-

Embedding: The fixed tissue blocks were dehydrated through a graded series of ethanol (B145695) and embedded in an epoxy resin (e.g., Epon).

-

Sectioning and Staining: Ultrathin sections (60-90 nm) were cut using an ultramicrotome, mounted on copper grids, and stained with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast for electron microscopy.

In Vitro Demyelination Models

-

Cell Culture: Myelinated cultures of mouse spinal cord were a key in vitro model.[2] These cultures contain neurons, oligodendrocytes, and astrocytes, and develop myelin sheaths in a manner that recapitulates the in vivo process.

-

TET Application: Triethyltin sulfate was dissolved in the culture medium at varying concentrations, typically ranging from 10⁻⁹ M to 10⁻⁶ M.[2]

-

Incubation and Observation: Cultures were exposed to TET for defined periods, from hours to days, and then fixed and processed for light and electron microscopy as described for in vivo tissues.

Biochemical Analyses

2.3.1. Myelin Isolation

-

Homogenization: Brain tissue was homogenized in a sucrose (B13894) solution.

-

Density Gradient Centrifugation: The homogenate was layered onto a discontinuous sucrose gradient and centrifuged at high speed. Myelin, being lipid-rich and thus of low density, would collect at the interface of the lower concentration sucrose layers.

-

Washing: The isolated myelin fraction was then subjected to osmotic shock by resuspending in distilled water to remove trapped axoplasm and other contaminants. This was followed by further centrifugation steps to purify the myelin.

2.3.2. Protein Analysis

-

Protein Extraction: Proteins were extracted from the purified myelin using detergents such as sodium dodecyl sulfate (SDS).

-

Electrophoresis: The extracted proteins were separated based on their molecular weight using polyacrylamide gel electrophoresis (PAGE).

-

Quantification: The relative amounts of different myelin proteins were determined by densitometric scanning of the stained protein bands on the gel.

Quantitative Data from Early Studies

The following tables summarize the key quantitative findings from seminal early studies on triethyltin-induced demyelination.

| Study | Animal Model/System | TET Dosage/Concentration | Key Quantitative Findings | Reference |

| Blaker W.D., et al. (1981) | Developing Rats | 1.0 mg/kg/day (chronic) | At 30 days, myelin and cerebroside yields were reduced by approximately 55%. 2',3'-cyclic nucleotide-3'-phosphohydrolase (CNPase) activity was reduced by less than 20%. | [1] |

| Graham D.I., et al. (1975) | Myelinated Mouse Spinal Cord Cultures | 10⁻⁶ M | Marked degenerative changes in myelin sheaths and cells within 1-2 hours. | [2] |

| Graham D.I., et al. (1975) | Myelinated Mouse Spinal Cord Cultures | 10⁻⁷ - 10⁻⁹ M | Formation of intramyelinic vacuoles. | [2] |

| Wender M., et al. (1983) | Wistar Rats | Chronic TET sulfate | "Considerably reduced percentages" of the "Agraval protein" fraction in myelin. | [3] |

Note: The "Agraval protein" mentioned by Wender et al. (1983) likely refers to a myelin-like fraction described by Agrawal and colleagues, which is thought to be a precursor to mature myelin and is notably deficient in myelin basic protein.

Visualizations of Mechanisms and Workflows

Proposed Signaling Pathway for TET-Induced Myelin Edema

The primary mechanism of triethyltin-induced demyelination, as suggested by early biochemical studies, involves the inhibition of key ATPases, leading to ionic imbalance and subsequent osmotic swelling of the myelin sheath.

Experimental Workflow for In Vivo Studies

The following diagram outlines the typical experimental workflow for studying the effects of this compound in animal models.

Conclusion

The early research on this compound-induced demyelination laid a critical foundation for our understanding of myelin pathology. These studies meticulously characterized the unique intramyelinic edema caused by TET and pointed towards a biochemical mechanism involving the disruption of ion homeostasis through the inhibition of essential ATPases. The experimental models and techniques developed during this period have had a lasting impact on the field of neurotoxicology and continue to inform contemporary research into the molecular mechanisms of demyelinating diseases. This guide serves as a comprehensive resource for scientists and researchers, providing a detailed look into the foundational work that established triethyltin as a powerful tool for studying myelin biology and pathology.

References

- 1. Isolation of rat brain myelin, monitored by polyacrylamide gel electrophoresis of dodecyl sulfate-extracted proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Myelination in rat brain: method of myelin isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The identity of a myelin-like fraction isolated from developing brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Degradation Pathways of Triethyltin Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Quantitative data and detailed experimental protocols specifically for triethyltin (B1234975) chloride are limited in the available scientific literature. Therefore, this guide synthesizes information from closely related organotin compounds, such as tributyltin (TBT) and triphenyltin (B1233371) (TPT), to provide a comprehensive overview of the expected environmental degradation pathways of triethyltin chloride. The presented data and protocols should be considered as representative examples and may require optimization for triethyltin-specific studies.

Introduction

Triethyltin (TET) chloride is an organotin compound that has seen use as a biocide and stabilizer. Its potential release into the environment raises concerns due to its high toxicity to a wide range of organisms. Understanding the environmental fate of this compound is crucial for assessing its ecological risk and developing potential remediation strategies. This technical guide provides an in-depth overview of the abiotic and biotic degradation pathways of this compound, summarizes available quantitative data from analogous compounds, and presents detailed experimental protocols for its study.

Degradation Pathways

The environmental degradation of this compound, like other triorganotin compounds, proceeds through a sequential dealkylation process, where the ethyl groups are cleaved from the tin atom. This process occurs via both abiotic and biotic mechanisms, leading to progressively less toxic inorganic tin compounds.

Abiotic Degradation

Abiotic degradation of this compound is primarily driven by photodegradation and hydrolysis.

-

Photodegradation: In the presence of sunlight, particularly UV radiation, organotin compounds can undergo photolytic cleavage of the tin-carbon bond. This process is generally slow in water but can be a significant degradation pathway on soil surfaces.[1]

-

Hydrolysis: The tin-chloride bond in this compound is susceptible to hydrolysis, forming triethyltin hydroxide. Further cleavage of the tin-carbon bonds by hydrolysis is not considered a significant environmental fate process under normal environmental conditions.[2]

Biotic Degradation

Microbial activity is a major driver of this compound degradation in the environment. A variety of microorganisms, including bacteria, fungi, and algae, have been shown to degrade organotin compounds.[3] The primary mechanism is the sequential cleavage of the ethyl groups.

The degradation proceeds as follows: Triethyltin (TET) → Diethyltin (DET) → Monoethyltin (MET) → Inorganic Tin (Sn)

This stepwise deethylation results in a progressive decrease in the toxicity of the compound.

Quantitative Degradation Data (from Analogous Organotin Compounds)

Quantitative data on the degradation kinetics of this compound are scarce. The following tables summarize reported half-lives for other organotin compounds to provide an indication of the potential persistence of this compound in different environmental compartments.

Table 1: Half-lives of Analogous Organotin Compounds in Soil and Sediment

| Compound | Matrix | Half-life | Reference |

| Tributyltin (TBT) | Soil | 15-20 weeks | [4] |

| Tributyltin (TBT) | Marina Sediment | 2.1 years | [5] |

| Dibutyltin (DBT) | Marina Sediment | 1.9 years | [5] |

| Monobutyltin (MBT) | Marina Sediment | 1.1 years | [5] |

Table 2: Half-life of Tributyltin in Water

| Compound | Conditions | Half-life | Reference |

| Tributyltin (TBT) | Distilled and lake water (sunlight photolysis) | >89 days | [4] |

| Tributyltin (TBT) | Water/sediment mixtures (biodegradation) | 6 days - 35 weeks | [4] |

Experimental Protocols

Protocol for a Soil Microcosm Biodegradation Study

This protocol outlines a laboratory experiment to assess the biodegradation of this compound in soil.

1. Soil Collection and Preparation:

- Collect topsoil from a relevant location, free from recent pesticide application.

- Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.

- Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass.

2. Microcosm Setup:

- Prepare microcosm units (e.g., 250 mL glass jars with screw caps).

- Add a known amount of soil (e.g., 50 g dry weight equivalent) to each microcosm.

- Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity) with sterile deionized water.

- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

- Spike the soil in the microcosms with the this compound solution to achieve the desired initial concentration. Include solvent-only controls.

- Aerate the microcosms to allow the solvent to evaporate.

- Prepare sterile control microcosms by autoclaving the soil-filled jars on three consecutive days before spiking.

3. Incubation:

- Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

- Maintain soil moisture by periodically adding sterile deionized water.

4. Sampling and Analysis:

- At predetermined time intervals (e.g., 0, 7, 14, 28, 56, and 90 days), destructively sample triplicate microcosms for each treatment.

- Extract the organotin compounds from the soil samples using an appropriate solvent mixture (e.g., hexane/tropolone).

- Derivatize the extracts to form volatile ethyltin compounds (e.g., using sodium tetraethylborate).

- Analyze the derivatized extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify triethyltin, diethyltin, and monoethyltin.

Protocol for Analysis of Ethyltin Compounds by GC-MS

This protocol describes a general method for the analysis of ethyltin compounds in environmental samples.

1. Extraction:

- Water Samples: Acidify the water sample and extract with a non-polar solvent (e.g., hexane) containing a chelating agent (e.g., tropolone).

- Sediment/Soil Samples: Extract the sample with an acidic solvent mixture (e.g., methanol/acetic acid) followed by a non-polar solvent containing a chelating agent.[6]

2. Derivatization:

- To the extracted organotins, add a derivatizing agent such as sodium tetraethylborate to convert the ionic ethyltin species into volatile tetraalkyltin compounds.[6]

3. Cleanup:

- Pass the derivatized extract through a silica (B1680970) gel column to remove interfering substances.[6]

4. GC-MS Analysis:

- Gas Chromatograph (GC) Conditions:

- Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

- Carrier Gas: Helium at a constant flow.

- Injector Temperature: 250°C.

- Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

- Mass Spectrometer (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes.

Visualizations

Caption: General degradation pathway of this compound.

Caption: Experimental workflow for a soil microcosm study.

Caption: Conceptual model of a bacterial heavy metal resistance signaling pathway.

Microbial Signaling Pathways

Specific signaling pathways for the degradation of this compound in microorganisms have not been elucidated. However, general mechanisms of heavy metal resistance in bacteria are well-documented and likely play a role. These systems often involve a two-component signal transduction system.[7][8][9][10][11]

Upon exposure to a heavy metal, a sensor kinase in the bacterial cell membrane detects the toxic substance. This triggers a phosphorylation cascade, activating a response regulator in the cytoplasm. The activated response regulator then binds to specific DNA sequences, leading to the transcription of genes encoding resistance mechanisms. These can include:

-

Efflux pumps: These membrane proteins actively transport the toxic metal ions out of the cell.

-

Enzymatic detoxification: Enzymes are produced that can chemically modify the toxic substance into a less harmful form. In the case of organotins, this would likely involve enzymes capable of cleaving the tin-carbon bonds.[7][8][9][10][11]

Further research is needed to identify the specific genes, enzymes, and regulatory networks involved in the degradation of this compound by microorganisms.

Conclusion